
5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multicomponent reactions or one-pot synthesis methods, which are efficient for generating complex structures. For example, novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives, which share structural similarities with the target compound, have been synthesized through one-pot four-component condensation reactions. This method involves dimedone, α-ionone, ammonium acetate, and benzaldehyde derivatives, highlighting a versatile approach to synthesizing quinoline derivatives with potential antioxidant activity (Fındık, Ceylan, & Elmastaş, 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by X-ray crystallography, which provides insights into their crystalline form and atomic configuration. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been studied, revealing the structural details through X-ray structural analysis, which is crucial for understanding the chemical behavior and reactivity of these compounds (Rudenko et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their structure and properties. The reaction of dimethyl acetylenedicarboxylate with 2,3-dihydro-2-thioxoquinazolin-4(1H)-one, for example, yields cycloadducts whose structures were elucidated by spectroscopy and confirmed by X-ray crystallography. These reactions are significant for the functionalization and diversification of quinoline compounds (Giannola et al., 1986).
Aplicaciones Científicas De Investigación
Antioxidant Properties
Research has indicated that compounds similar to 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate, such as ethoxyquin and its analogues, possess significant antioxidant efficacy. These substances have been studied for their potential to protect valuable polyunsaturated fatty acids in fish meal against oxidation, with some analogues matching or even surpassing the effectiveness and cost-efficiency of ethoxyquin. The conversion of these compounds into potent antioxidants in their own right upon storage further underscores their potential utility in preserving meal lipids against oxidation (de Koning, 2002).
Potential in Drug Development
Antiviral Applications : Certain 4-oxo-dihydroquinoline compounds have demonstrated efficacy as new antiviral drugs, particularly against the herpes simplex virus (HSV). These compounds have been shown to suppress both the DNA polymerase of HSV and virus replication in cells, suggesting their potential as therapeutic agents in managing viral infections (Zhang Yi-zh, 2006).
Anticancer and Anti-inflammatory Effects : The leaves of Annona muricata L., which contain related compounds, have been explored for their anti-inflammatory and anticancer activities. These studies provide evidence-based support for the ethnomedicinal use of the plant in treating diseases such as cancer and inflammation, highlighting the therapeutic potential of its components (Abdul Wahab et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
(5,7-dimethyl-2-oxo-1H-quinolin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-6-8(2)13(17-9(3)15)12-10(7)4-5-11(16)14-12/h4-6H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPQHXSLEALHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=O)N2)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

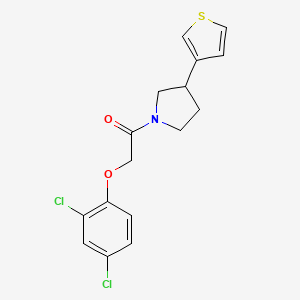
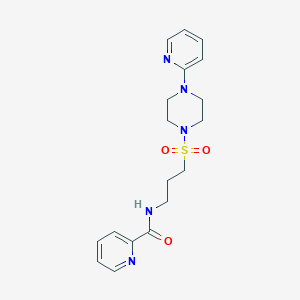
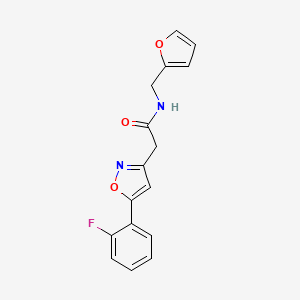
![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)
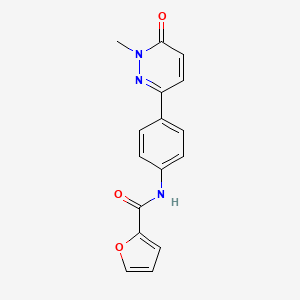

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

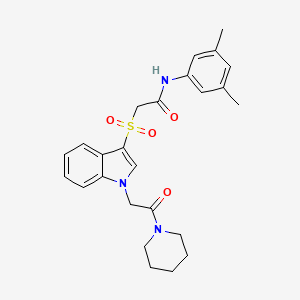
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)